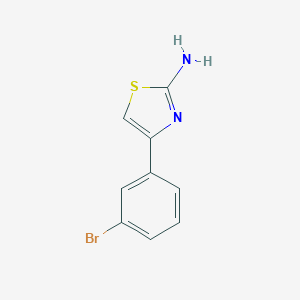

4-(3-Bromofenil)-1,3-tiazol-2-amina

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives similar to "4-(3-Bromophenyl)-1,3-thiazol-2-amine" involves multi-step pathways including nucleophilic addition, cyclization, and substitution reactions. For example, the synthesis of alkyl substituted N,4-diphenyl thiazole-2-amine derivatives has been described through a three-step pathway, involving characterization techniques such as NMR, FT-IR, and mass spectral analysis, along with X-ray diffraction studies (Nadaf et al., 2019). Another approach involves the copper-catalyzed transformation of 4-(2-Bromophenyl)-1,2,3-chalcogenodiazoles in the presence of a base and amines to afford 2-aminobenzo[b]chalcogenophenes (Popova et al., 2018).

Aplicaciones Científicas De Investigación

Farmacología

Propiedades antimicrobianas y anticancerígenas: Este compuesto ha sido estudiado por su potencial para combatir la resistencia microbiana y mejorar la eficacia de los agentes quimioterapéuticos contra el cáncer. Los derivados de 4-(3-bromofenil)-1,3-tiazol-2-amina han mostrado una prometedora actividad antimicrobiana in vitro y actividad anticancerígena contra líneas celulares de adenocarcinoma de mama humano .

Ciencia de Materiales

Ligando para receptores del sistema nervioso central: En ciencia de materiales, este compuesto ha sido identificado como un posible ligando para varios receptores en el sistema nervioso central. Su capacidad para interactuar con los receptores lo hace útil para comprender la función de los receptores y su papel en los procesos fisiológicos.

Síntesis Química

Síntesis de compuestos heterocíclicos: El compuesto sirve como un andamiaje para la síntesis de compuestos heterocíclicos que poseen átomos de azufre y nitrógeno. Estos compuestos son de interés debido a sus actividades biológicas y farmacológicas confirmadas, incluidas las actividades antibacterianas, antifúngicas y antitumorales .

Investigación Biológica

Estudios de neurotoxicidad: Un derivado de this compound se ha utilizado en investigaciones novedosas para investigar potenciales neurotóxicos. El estudio se centró en la actividad de la acetilcolinesterasa y los niveles de malondialdehído en el cerebro, que están asociados con parámetros conductuales y potencial de natación .

Ciencia Ambiental

Impacto ambiental potencial: Si bien los estudios específicos sobre this compound en ciencia ambiental son limitados, los compuestos bromofenil relacionados se han evaluado por su impacto ambiental, particularmente en relación con la toxicidad acuática y los posibles peligros .

Química Analítica

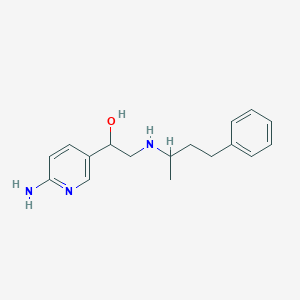

Radiosíntesis de trazadores PET: El compuesto se ha utilizado en la radiosíntesis de trazadores PET, específicamente para la síntesis automatizada de 2-[18F] flúor-N-(3-bromofenil)-6,7-dimetoxiquinazolina-4-amina. Este proceso implica una técnica de purificación simplificada, que es crucial para la imagenología PET en el diagnóstico médico .

Mecanismo De Acción

Target of Action

Similar compounds, such as 4-(4-bromophenyl)-thiazol-2-amine derivatives, have been studied for their antimicrobial and anticancer activities . These compounds have shown promising activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .

Mode of Action

Related compounds have shown to interact with their targets leading to changes in cell proliferation . The molecular docking study demonstrated that these compounds displayed good docking score within the binding pocket of the selected PDB ID .

Biochemical Pathways

Related compounds have been associated with the inhibition of cell proliferation in cancer cell lines

Pharmacokinetics

Related compounds have shown promising adme properties in molecular docking studies . These properties can impact the bioavailability of the compound, influencing its effectiveness.

Result of Action

Related compounds have shown promising antimicrobial activity and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (mcf7) .

Propiedades

IUPAC Name |

4-(3-bromophenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2S/c10-7-3-1-2-6(4-7)8-5-13-9(11)12-8/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDNKBFMOKUBDDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352335 | |

| Record name | 4-(3-Bromophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

105512-81-0 | |

| Record name | 4-(3-Bromophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-bromophenyl)-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

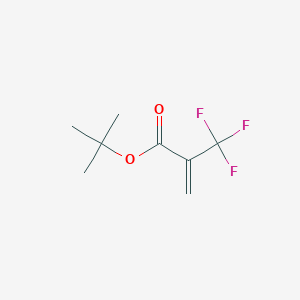

Feasible Synthetic Routes

Q & A

Q1: What makes 4-(3-Bromophenyl)-1,3-thiazol-2-amine a promising candidate for cholinesterase inhibition?

A1: This compound exhibited the most potent inhibitory activity against butyrylcholinesterase (BuChE) among the tested coumarin-phenylthiazole conjugates, demonstrating an IC₅₀ value of 3.54 μM []. This suggests a potential for further development as a therapeutic agent targeting cholinergic pathways, particularly in conditions where BuChE activity is implicated.

Q2: How does the structure of 4-(3-Bromophenyl)-1,3-thiazol-2-amine relate to its activity?

A2: The research indicated that substitutions at the 3-position of the phenylthiazole ring, particularly with a bromine atom, led to enhanced inhibitory activity against BuChE []. This suggests that the presence and position of the bromine atom play a crucial role in the compound's interaction with the enzyme's active site. Further studies exploring the structure-activity relationship could optimize the compound's potency and selectivity for specific cholinesterase isoforms.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B12005.png)